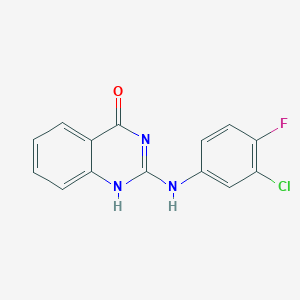![molecular formula C21H25N3O5 B254180 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254180.png)
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide, also known as MPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPPE is a member of the class of compounds known as nitroanilides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been found to have anticonvulsant effects and may have potential as a treatment for epilepsy.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide is its low toxicity, which makes it a suitable candidate for use in preclinical studies. However, its limited solubility in water may present challenges in some experimental settings.
未来方向
There are several potential future directions for research on N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been investigated for its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide and its potential therapeutic applications.
合成方法
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves the reaction of 2-nitrophenol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of pyrrolidine to yield N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide.
科学研究应用
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide |
|---|---|
分子式 |
C21H25N3O5 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O5/c1-28-17-10-8-16(9-11-17)19(23-12-4-5-13-23)14-22-21(25)15-29-20-7-3-2-6-18(20)24(26)27/h2-3,6-11,19H,4-5,12-15H2,1H3,(H,22,25) |
InChI 键 |
FLTYSIIOVAJLDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)

![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)


![Ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]-1-piperidinecarboxylate](/img/structure/B254123.png)


